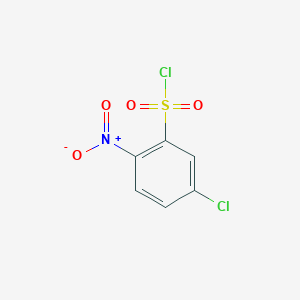

5-Chloro-2-nitrobenzenesulfonyl chloride

Description

The Strategic Importance of the Sulfonyl Chloride Moiety

The sulfonyl chloride moiety is of paramount strategic importance in organic chemistry due to its distinct reactivity. The sulfur atom in the -SO₂Cl group is highly electrophilic, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electronic arrangement makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions with a broad spectrum of nucleophiles, including alcohols, amines, and thiols. fiveable.me

The reaction with primary and secondary amines to form sulfonamides is a particularly robust and widely used transformation. fiveable.mewikipedia.org Sulfonamides are a key structural motif in a multitude of biologically active compounds, including numerous antibiotic and antihypertensive drugs. fiveable.me Similarly, the reaction with alcohols yields sulfonate esters, which are valuable intermediates in their own right. fiveable.me Beyond these fundamental reactions, sulfonyl chlorides are employed as protecting groups for amines, offering stability under various reaction conditions and allowing for selective deprotection. fiveable.me The introduction of a sulfonyl group can also confer desirable properties to drug molecules, such as increased metabolic stability and enhanced binding affinity to protein targets. researchgate.net

Contextual Overview of Halogenated Nitrobenzenesulfonyl Chlorides as Chemical Synthons

Within the broader family of arylsulfonyl chlorides, halogenated nitrobenzenesulfonyl chlorides have emerged as particularly powerful chemical synthons. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. The presence of both a halogen atom (e.g., chlorine) and a nitro group (-NO₂) on the benzene (B151609) ring significantly influences the reactivity of the sulfonyl chloride group. Both substituents are strongly electron-withdrawing, which further increases the electrophilicity of the sulfonyl sulfur atom, rendering the molecule highly reactive toward nucleophiles.

This enhanced reactivity makes these compounds ideal building blocks for constructing complex molecular architectures. nbinno.com They are frequently utilized in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in drug discovery. nih.gov For instance, reagents like 2-nitrobenzenesulfonyl chloride are widely used for the protection of amines and the synthesis of pharmacologically relevant sulfonamides. ontosight.aichemicalbook.com The specific positioning of the halogen and nitro groups provides regiochemical control in subsequent synthetic steps, such as nucleophilic aromatic substitution, allowing for the strategic elaboration of the molecule.

5-Chloro-2-nitrobenzenesulfonyl chloride: A Prototypical Building Block for Advanced Chemical Research

This compound is a prototypical example of a halogenated nitrobenzenesulfonyl chloride that serves as a versatile building block in advanced chemical research. This compound embodies the heightened reactivity conferred by its substituent pattern—a chloro group at the 5-position and a nitro group at the 2-position relative to the sulfonyl chloride moiety.

| Property | Value |

| CAS Number | 21792-87-0 chemicalbook.comchemsrc.com |

| Molecular Formula | C₆H₃Cl₂NO₄S |

| Molecular Weight | 256.06 g/mol |

| Melting Point | 59-60 °C google.com |

This compound is a key intermediate in the synthesis of a variety of target molecules across different industries. google.com In the dye industry, it is a precursor for the synthesis of acid dyes, including the intermediate 5-amino-2-chloro-N-(2,4-xylenyl)-benzenesulfonamide. google.com Its applications also extend to the creation of fluorescent pigments and the synthesis of active ingredients for pharmaceuticals and pesticides. google.comontosight.ai The distinct electronic and steric properties of this compound make it a valuable and highly reactive synthon for constructing complex, functionalized aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNFIOQFBJVJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21792-87-0 | |

| Record name | 5-chloro-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 5 Chloro 2 Nitrobenzenesulfonyl Chloride

Established and Sustainable Synthetic Pathways

Established synthetic routes to 5-Chloro-2-nitrobenzenesulfonyl chloride primarily involve the transformation of sulfonic acid derivatives or the direct chlorosulfonation of a substituted benzene (B151609) ring. Modern adaptations of these pathways aim to improve safety and environmental profiles.

A key method for preparing this compound involves the chlorination of 5-Nitro-2-chlorobenzenesulfonic acid or its salts. google.comgoogle.com Traditionally, reagents like phosphorus pentachloride or thionyl chloride have been used for this conversion. google.comgoogle.com

A more recent and sustainable approach utilizes bis(trichloromethyl)carbonate (BTC), also known as triphosgene, as the chlorinating agent in the presence of an organic base. google.com This method is presented as a "green chemical process" that avoids the use of more hazardous reagents like thionyl chloride, offering advantages such as safer operation, easier post-processing, and reduced waste. google.com The reaction is typically carried out in an organic solvent, such as tetrahydrofuran (B95107), at temperatures ranging from 25-80°C. google.com The yield and purity of the final product are highly dependent on the reaction conditions. google.com

Another established, though less direct, method involves reacting the potassium salt of 2-chloro-5-nitro-benzenesulfonic acid with phosphorus pentachloride. google.com However, this process requires an additional step to prepare the dry potassium salt. google.com

Direct chlorosulfonation involves the introduction of the chlorosulfonyl group (-SO₂Cl) onto a precursor molecule, typically 1-chloro-4-nitrobenzene (also known as p-nitrochlorobenzene). google.comwikipedia.orgca.gov This is a common industrial method.

One approach involves reacting p-nitrochlorobenzene with chlorosulfonic acid, often in a significant molar excess, at elevated temperatures (e.g., 120-130°C). google.com The crude product can then be purified by recrystallization from a solvent like carbon tetrachloride. google.com Another variation involves the sulfonation of p-nitrochlorobenzene with fuming sulfuric acid (oleum), followed by treatment with a chlorinating agent to convert the resulting sulfonic acid into the desired sulfonyl chloride. google.comgoogle.com The sulfonation mixture, containing 2-chloro-5-nitrobenzenesulfonic acid, can be directly used as the starting material for the final chlorination step. google.comgoogle.com

This compound can also be synthesized through multi-step pathways starting from different precursors. One such method begins with 5-chloro-2-nitroaniline. google.com This process involves the formation of a diazonium salt from the aniline (B41778) precursor, which is then reacted with sulfur dioxide at low temperatures to introduce the sulfonyl chloride group. google.com This route provides an alternative when the primary precursors for direct chlorosulfonation or sulfonic acid conversion are less readily available.

Regioselective Synthesis and Isomeric Specificity Considerations

Achieving the correct arrangement of the chloro, nitro, and chlorosulfonyl groups on the benzene ring is critical. The synthesis of this compound inherently involves considerations of regioselectivity.

When starting from p-nitrochlorobenzene, the directing effects of the existing substituents guide the position of the incoming sulfonyl group. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. In this case, the sulfonation occurs ortho to the chlorine atom and meta to the nitro group, leading to the desired 2-chloro-5-nitrobenzenesulfonic acid precursor. google.com This inherent regioselectivity makes direct chlorosulfonation a viable route. google.comgoogle.com

The industrial preparation of the 1-chloro-4-nitrobenzene precursor itself involves the nitration of chlorobenzene, which yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene isomers that must be separated. wikipedia.org The synthesis of the target molecule relies on using the purified 4-nitro isomer to ensure the correct final product.

Methodological Optimizations for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby minimizing downstream purification costs and waste.

In the synthesis from 5-Nitro-2-chlorobenzenesulfonic acid using bis(trichloromethyl)carbonate, adjustments to the molar ratios of reactants, reaction temperature, and reaction time have been shown to significantly impact the outcome. google.com For instance, increasing the reaction temperature from 50°C to 65°C and adjusting reactant ratios can increase the yield from 41.5% to over 90%, with purity reaching up to 98.9% after recrystallization. google.com

Below is an interactive table summarizing the effect of reaction parameters on yield and purity in the BTC-mediated synthesis. google.com

| Molar Ratio (Acid:BTC:Base) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1:0.4:1.5 | 50 | 2 | 41.5 | 90.3 |

| 1:0.5:1.7 | 60 | 2.5 | 63.2 | 95.3 |

| 1:0.4:1.85 | 55 | 3 | 81.4 | 96.6 |

| 1:0.55:1.9 | 65 | 5 | 92.9 | 98.9 |

For direct chlorosulfonation methods, process optimization can lead to yields as high as 73% with low levels of impurities like bis-(2-chloro-5-nitrophenyl)-sulfone. google.com Purification of the final product is commonly achieved through recrystallization from solvents such as ether or carbon tetrachloride. google.comgoogle.com

Reactivity and Mechanistic Aspects of 5 Chloro 2 Nitrobenzenesulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Moiety

The electrophilic nature of the sulfur atom in 5-chloro-2-nitrobenzenesulfonyl chloride facilitates its reaction with a wide range of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. ekb.egresearchgate.net These nucleophilic substitution reactions are fundamental to the synthetic utility of the compound. The reaction with primary or secondary amines yields N-substituted sulfonamides, while reaction with ammonia (B1221849) provides the primary sulfonamide. ekb.eggoogle.com Similarly, the reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. researchgate.net These transformations are key steps in the synthesis of various organic molecules.

The reaction of this compound with ammonia or amines is known as aminolysis and is a primary route for the synthesis of sulfonamides. google.com For instance, the ammonolysis of this compound is used to prepare 5-chloro-2-nitrobenzenesulfonamide. google.com This reaction is typically conducted in a polar solvent, such as water or dichloromethane, under heated conditions (30°C to 70°C) to facilitate the substitution of the chloride on the sulfonyl group. google.com The general mechanism involves the nucleophilic nitrogen atom of the amine attacking the sulfur atom, leading to the displacement of the chloride ion and the formation of the S-N bond characteristic of sulfonamides. ekb.eg

| Nucleophile | Reagent | Product | Typical Conditions |

| Ammonia | Ammonia water | 5-Chloro-2-nitrobenzenesulfonamide | Polar solvent (e.g., water), 30-70 °C |

| Primary/Secondary Amine | R¹R²NH | N,N-disubstituted or N-substituted 5-chloro-2-nitrobenzenesulfonamide | Base (e.g., pyridine, triethylamine), organic solvent |

Analogous to aminolysis, the alcoholysis of this compound with alcohols or phenols leads to the formation of sulfonate esters. researchgate.net This reaction is an effective method for synthesizing aryl and alkyl sulfonates. organic-chemistry.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves both to neutralize the hydrochloric acid byproduct and to act as a nucleophilic catalyst. researchgate.net The mechanism involves the formation of a highly electrophilic sulfonylpyridinium salt intermediate, which is then readily attacked by the alcohol or phenol (B47542) nucleophile to yield the final sulfonate ester. researchgate.net

| Nucleophile | Reagent | Product | Typical Conditions |

| Alcohol | R-OH | Alkyl 5-chloro-2-nitrobenzenesulfonate | Base (e.g., pyridine), organic solvent (e.g., CH₂Cl₂) |

| Phenol | Ar-OH | Aryl 5-chloro-2-nitrobenzenesulfonate | Base (e.g., pyridine), organic solvent (e.g., CH₂Cl₂) |

Influence of Aromatic Substituents on Electrophilic Character and Reactivity

The reactivity of the sulfonyl chloride group in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. lumenlearning.com The presence of both a chlorine atom and a nitro group, both of which are electron-withdrawing, has a profound effect on the electrophilic character of the sulfur atom. openstax.org These groups pull electron density away from the benzene (B151609) ring and, by extension, from the attached sulfonyl chloride moiety. libretexts.org This inductive and resonance withdrawal of electrons enhances the partial positive charge on the sulfur atom, making it a more potent electrophile and thus increasing its reactivity toward nucleophiles in substitution reactions. libretexts.org

The chlorine and nitro substituents modulate the reactivity of this compound through distinct electronic effects. openstax.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). openstax.org It deactivates the benzene ring towards electrophilic attack but significantly increases the electrophilicity of the sulfonyl sulfur.

Chlorine Atom (-Cl): The chlorine atom is also electron-withdrawing, primarily through its inductive effect (-I), which outweighs its weaker positive resonance effect (+M). openstax.org

Together, these substituents render the sulfur atom of the sulfonyl chloride group highly electron-deficient. Electrochemical studies on related nitro-substituted benzenesulfonyl chlorides have shown that the electron transfer mechanism during reduction is dependent on the substituent's position. scholaris.cacdnsciencepub.comresearchgate.net For 2-nitrobenzenesulfonyl chloride, the reduction follows a concerted mechanism where the electron transfer and the cleavage of the S-Cl bond occur simultaneously. cdnsciencepub.comresearchgate.net This is attributed to the favorable overlap between the π* orbital of the nitroaromatic system and the σ* antibonding orbital of the S-Cl bond, which facilitates the dissociation of the reduced species. cdnsciencepub.comresearchgate.net

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Sulfonyl Group |

| Nitro (-NO₂) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Increases electrophilicity significantly |

| Chlorine (-Cl) | Strongly withdrawing (-I) | Weakly donating (+M) | Increases electrophilicity moderately |

While specific examples for this compound are not extensively documented in the context of cascade or multi-component reactions, its inherent reactivity profile makes it a potentially valuable building block for such transformations. Cascade reactions involve a series of intramolecular or intermolecular reactions where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecular architectures from simple precursors. researchgate.net Multi-component reactions (MCRs) involve three or more reactants coming together in a single synthetic operation to form a product that contains portions of all the reactants. mdpi.com

The enhanced electrophilicity of the sulfonyl chloride group in this compound makes it an excellent candidate for acting as a key electrophilic trigger or partner in these complex reaction sequences. Its high reactivity allows for selective reaction under specific conditions, which is a prerequisite for the controlled and efficient execution of a cascade or multi-component process. For example, it could be used to selectively sulfonylate a nucleophilic site in a multifunctional molecule, initiating a cascade of cyclizations or rearrangements.

Reductive Transformations of the Nitro Aromatic Moiety

The nitro aromatic moiety of this compound is susceptible to a variety of reductive transformations, targeting the conversion of the nitro group (-NO₂) to other nitrogen-containing functional groups, most commonly an amino group (-NH₂). The choice of reducing agent and reaction conditions determines the final product and the chemoselectivity of the transformation, particularly in the presence of the reactive sulfonyl chloride group.

Commonly employed methods for the reduction of aromatic nitro compounds can be applied to this compound. These methods include catalytic hydrogenation and metal-based reductions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing nitro groups. researchgate.net However, care must be taken as these conditions can sometimes lead to the reduction of the sulfonyl chloride or dehalogenation.

Metal-based reductions in acidic or neutral media are also widely used. Reagents like iron powder in acidic solutions (e.g., with acetic acid or hydrochloric acid), tin (Sn), or zinc (Zn) are effective for this conversion. google.com Tin(II) chloride (SnCl₂) offers a milder alternative for the selective reduction of nitro groups in the presence of other reducible functionalities. researchgate.net For instance, the reduction of 5-chloro-2-nitrobenzenesulfonamide, a derivative of this compound, to 5-chloro-2-aminobenzene sulfonamide is effectively carried out using iron powder in a methanol/water solvent system. google.com

The reduction can also proceed through intermediate stages. Under controlled conditions, nitroarenes can be selectively reduced to N-arylhydroxylamines using reagents like zinc dust in an aqueous ammonium (B1175870) chloride solution or in a CO₂/H₂O system. cdnsciencepub.com

Below is a table summarizing common reducing systems for the nitro group.

| Reducing Agent/System | Typical Product(s) | Notes |

| H₂ with Pd/C, PtO₂, or Raney Ni | Amine (-NH₂) | Highly efficient but may affect other functional groups like the sulfonyl chloride or the chloro substituent. researchgate.net |

| Fe in acidic media (e.g., HCl, Acetic Acid) | Amine (-NH₂) | A classic and cost-effective industrial method. google.com |

| SnCl₂ | Amine (-NH₂) | A mild reagent, often used for selective reductions. researchgate.net |

| Zn in acidic media | Amine (-NH₂) | Another common metal-based reduction method. |

| Zn with NH₄Cl(aq) | Hydroxylamine (-NHOH) | Allows for the isolation of the intermediate reduction product under controlled conditions. cdnsciencepub.com |

Advanced Mechanistic Studies on Electron Transfer and S-Cl Bond Dissociation

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, including the 2-nitro isomer structurally related to this compound, reveals complex mechanistic pathways for electron transfer and the dissociation of the sulfur-chlorine (S-Cl) bond. The position of the nitro substituent on the aromatic ring profoundly influences the reduction mechanism. researchgate.net

Electrochemical Investigations of Reduction Pathways

Cyclic voltammetry studies of 2-nitrobenzenesulfonyl chloride in acetonitrile (B52724) show a primary, irreversible reduction peak at approximately -0.63 V versus a saturated calomel (B162337) electrode (SCE). scholaris.ca This initial reduction event corresponds to the transfer of two electrons. scholaris.ca This two-electron process leads to the cleavage of the S-Cl bond, producing a 2-nitrobenzenesulfinate anion and a chloride anion. cdnsciencepub.com The 2-nitrobenzenesulfinate anion can undergo further reduction at more negative potentials. scholaris.ca

Unlike the 3-nitro and 4-nitro isomers, the reduction pathway for 2-nitrobenzenesulfonyl chloride does not involve the formation of diaryl disulfone intermediates. researchgate.net For the meta- and para-substituted isomers, the initially formed sulfinate anion can react with a parent sulfonyl chloride molecule in a "father-son" reaction to produce a disulfone, which is subsequently reduced in an autocatalytic process. researchgate.netresearchgate.net This pathway is blocked for the 2-nitro isomer. researchgate.net

Elucidation of Concerted and Stepwise Mechanisms

The mechanism of the initial electron transfer and S-Cl bond cleavage depends on the substituent's position. For 3-nitrobenzenesulfonyl chloride, the reduction proceeds via a stepwise mechanism involving the formation of a distinct radical anion intermediate before the S-Cl bond breaks. cdnsciencepub.comresearchgate.net

In contrast, for 2-nitrobenzenesulfonyl chloride, the reduction follows a concerted mechanism. researchgate.netscholaris.ca This is described as a "sticky" dissociative electron transfer, where the electron uptake and the cleavage of the S-Cl bond occur in a single, concerted step. cdnsciencepub.comresearchgate.net Although the bond breaks simultaneously with the electron transfer, the resulting arylsulfinyl radical and chloride anion products exhibit strong interactions within the solvent cage immediately after their formation. cdnsciencepub.comresearchgate.net

Steric and Electronic Influences of Substituent Position

The differing mechanisms are a direct result of steric and electronic effects. The concerted mechanism observed for the 2-nitro isomer is facilitated by the effective overlap between the aromatic π* orbital and the S-Cl σ* orbital. cdnsciencepub.comresearchgate.net This orbital overlap stabilizes the transition state, favoring a concerted dissociation.

Furthermore, the steric hindrance imposed by the bulky nitro group at the ortho position plays a crucial role. researchgate.netscholaris.ca This steric effect is responsible for preventing the subsequent "father-son" reaction that leads to disulfone formation in the case of the 3- and 4-nitro isomers. researchgate.netscholaris.ca By blocking the nucleophilic attack of the sulfinate anion on the parent molecule, the ortho-nitro group dictates a simpler, more direct reduction pathway compared to its isomers. researchgate.net

The following table summarizes the key electrochemical data for nitrobenzenesulfonyl chloride isomers.

| Compound | Ep1 (V vs SCE) | Number of Electrons (n) | Mechanism of S-Cl Cleavage | Autocatalysis via Disulfone |

| 2-Nitrobenzenesulfonyl chloride | -0.63 | 2 | Concerted ("sticky" dissociative) | No (due to steric hindrance) |

| 3-Nitrobenzenesulfonyl chloride | -0.71 | 2 | Stepwise (via radical anion) | Yes |

| 4-Nitrobenzenesulfonyl chloride | -0.43 | 2 | Concerted ("sticky" dissociative) | Yes |

Data adapted from electrochemical studies on nitrobenzenesulfonyl chlorides. scholaris.ca

Rearrangement Phenomena Involving this compound Derivatives

Derivatives of this compound can participate in intramolecular rearrangement reactions, notably the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl system.

Investigating Reductive Smiles Rearrangements

A specific example of this phenomenon is the reductive Smiles rearrangement of 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide. researchgate.net This reaction provides a pathway to complex heterocyclic structures. In this process, the reduction of the nitro group in the starting material initiates an intramolecular rearrangement.

The process begins with the reduction of the 2-nitro group to a 2-amino group, for example, using iron in acetic acid. This reduction transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The newly formed amino group then acts as an intramolecular nucleophile. It attacks the sulfonyl-bearing carbon of the pyrrole (B145914) ring, leading to the cleavage of the S-N bond and the formation of a new C-N bond. This sequence, where reduction enables a subsequent Smiles rearrangement, is a powerful synthetic strategy.

In the case of 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide, the reductive process does not directly yield the Smiles product. Instead, the reduction of a related precursor, 5-chloro-2-nitrophenyl 2-ethoxycarbonyl-1H-pyrrol-1-yl sulfone, yields the corresponding 2-amino-5-chlorophenyl sulfone. Treatment of this amino sulfone with hydrazine (B178648) produces the carbohydrazide, which then fails to cyclize as expected. Instead, under acidic conditions, it undergoes rearrangement and cyclization to form 1-Amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole, demonstrating a complex reaction cascade initiated by the reduction of the nitro group. researchgate.net

Advanced Applications of 5 Chloro 2 Nitrobenzenesulfonyl Chloride in Organic Synthesis and Functional Material Research

Rational Design and Construction of Complex Molecular Architectures

The inherent reactivity of 5-chloro-2-nitrobenzenesulfonyl chloride makes it an ideal starting point for the modular construction of diverse and complex molecules. The sulfonyl chloride moiety serves as a robust anchor for introducing the 5-chloro-2-nitrophenylsulfonyl scaffold onto various nucleophiles, while the nitro and chloro groups offer handles for subsequent chemical transformations, enabling a high degree of molecular diversification.

The reaction of this compound with primary or secondary amines is the most direct application of this reagent, leading to the formation of a wide array of sulfonamides. This reaction is typically high-yielding and proceeds under mild conditions, making it highly amenable to library synthesis. By systematically reacting the sulfonyl chloride with a collection of diverse amine building blocks, chemists can rapidly generate large libraries of sulfonamides. These libraries are invaluable in high-throughput screening campaigns for the identification of new drug candidates. The 5-chloro-2-nitrobenzenesulfonyl core imparts specific physicochemical properties to the resulting molecules, and the variability in the amine component allows for the systematic exploration of structure-activity relationships (SAR).

Table 1: Representative Examples of Sulfonamide Synthesis

| Amine Reactant | Product | Reaction Conditions | Application/Significance |

| Various primary/secondary amines | N-substituted-5-chloro-2-nitrobenzenesulfonamides | Base (e.g., pyridine, triethylamine), organic solvent (e.g., DCM, THF), room temperature | Core reaction for generating diverse libraries for drug discovery |

| Ammonia (B1221849) | 5-Chloro-2-nitrobenzenesulfonamide | Ammonolysis in a polar solvent | Key intermediate for further functionalization, such as reduction of the nitro group |

| Secondary amines | N,N-disubstituted-5-chloro-2-nitrobenzenesulfonamides | Base, aprotic solvent | Building blocks for more complex heterocyclic systems |

Beyond simple library generation, this compound serves as a key modular component in the targeted synthesis of biologically active scaffolds. Its utility has been demonstrated in the creation of novel antimicrobial and antitumoral agents. For instance, researchers have successfully coupled this reagent with various secondary amines and subsequently performed transformations, such as nitro group reduction, to create precursors for novel analogues of antitumour antibiotics. hud.ac.uk This modular strategy allows for the systematic modification of different parts of the molecule to optimize its biological activity and pharmacokinetic profile.

In one notable example, the scaffold was incorporated into the synthesis of novel pyrryl aryl sulfones (PAS) investigated for anti-HIV-1 activity. The synthesis involved reacting this compound with a substituted pyrrole (B145914), followed by reduction of the nitro group to an amine. researchgate.net This amine then serves as a handle for further derivatization, demonstrating the power of this modular approach to build complex and potent bioactive molecules.

Strategic Implementations in Heterocyclic Compound Synthesis

The functional groups of this compound are strategically positioned to facilitate intramolecular cyclization reactions, providing access to a variety of important heterocyclic systems. The ortho-nitro group, in particular, can be readily reduced to an amino group, which can then react with other functionalities to form fused ring systems.

A significant application of this reagent is in the synthesis of benzothiadiazepine derivatives, a class of heterocyclic compounds with a broad range of pharmacological activities. The general strategy involves the initial formation of a sulfonamide from this compound. Subsequent reduction of the ortho-nitro group furnishes an aniline (B41778) derivative that is perfectly poised for intramolecular cyclization to form the seven-membered benzothiadiazepine ring.

For example, the synthesis of 3-chloro-pyrrolo[2,1-d] nih.govmdpi.comresearchgate.netbenzothiadiazepin-7(6H)-one 5,5-dioxide derivatives commences with the coupling of this compound to secondary amines. hud.ac.uk Following N-protection and reduction of the nitro group, subsequent reactions lead to the formation of the complex, fused heterocyclic system. hud.ac.uk This strategy highlights the role of the title compound in providing the core structure for these valuable heterocyclic scaffolds. Research has also shown that 2-nitrobenzenesulfonamide, a direct derivative, can be used as a precursor in routes that, after several steps including reductive cyclization, yield the 1,2,5-benzothiadiazepine 1,1-dioxide core. hud.ac.uk

The derivatization of pyrrole, a key heterocycle in medicinal chemistry, has been effectively achieved using this compound. The reaction introduces the bulky and electron-withdrawing sulfonyl group onto the pyrrole nitrogen, significantly altering the electronic properties of the pyrrole ring and providing a scaffold for further elaboration.

In a documented procedure, this compound was reacted with n-butyl 1H-pyrrole-2-carboxylate in the presence of potassium tert-butoxide and 18-crown-6 (B118740) in anhydrous tetrahydrofuran (B95107) (THF). researchgate.net This N-sulfonylation of the pyrrole ring is a key step in the synthesis of compounds with potential anti-HIV-1 activity. researchgate.net A similar reaction was performed with 2-ethoxycarbonyl-1H-pyrrole-4-carboxaldehyde to produce the corresponding N-sulfonylated pyrrole, which was then elaborated into more complex derivatives. mdpi.com

Table 2: Synthesis of N-Sulfonylated Pyrrole Derivatives

| Pyrrole Reactant | Product | Key Reagents | Yield | Reference |

| n-Butyl 1H-pyrrole-2-carboxylate | n-Butyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carboxylate | Potassium tert-butoxide, 18-crown-6, THF | Not specified | researchgate.net |

| 2-Ethoxycarbonyl-1H-pyrrole-4-carboxaldehyde | 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-2-ethoxycarbonyl-1H-pyrrole-4-carboxaldehyde | Potassium tert-butoxide, 18-crown-6 | Not specified | mdpi.com |

The chemical functionalities inherent in this compound make it an excellent substrate for combinatorial synthesis aimed at generating skeletal diversity. The initial reaction with a library of amines can produce a diverse set of sulfonamides. These intermediates, each bearing the reactive nitro group, can then be subjected to a variety of reaction conditions to induce cyclization or other transformations.

For instance, the reduction of the nitro group to an amine opens up a plethora of chemical possibilities. This amino-sulfonamide intermediate can undergo intramolecular cyclization to form benzothiadiazepines, as discussed, or it can be reacted with various electrophiles to build out different molecular skeletons. The ability to start from a single, readily available reagent and, through a sequence of reactions with diverse building blocks, generate a wide range of distinct molecular architectures is a cornerstone of modern drug discovery and demonstrates the strategic importance of this compound in generating skeletal diversity.

Contributions to Agrochemical Intermediate Synthesis

This compound serves as a significant intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. google.comgoogle.com Its reactive nature, owing to the sulfonyl chloride group, allows for its incorporation as a building block in the creation of more complex molecules with potential biological activity. The presence of the chloro and nitro groups on the benzene (B151609) ring also provides sites for further chemical modification, enabling the synthesis of a diverse range of agrochemical candidates.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in readily available literature, its role as a precursor is acknowledged. The synthesis of novel sulfonamide derivatives, a class of compounds known for their herbicidal properties, often utilizes sulfonyl chloride intermediates like this compound. The general synthetic strategy involves the reaction of the sulfonyl chloride with various amines or other nucleophiles to introduce the sulfonamide linkage, a key pharmacophore in many herbicides.

For instance, the synthesis of certain sulfonylurea herbicides, a critical class of modern herbicides, involves the reaction of a sulfonyl isocyanate with an amine. While direct synthesis pathways from this compound are not explicitly outlined in all cases, the structural motif is present in many patented herbicidal compounds. The development of new herbicidal agents often involves the screening of libraries of compounds, and intermediates like this compound are valuable starting materials for generating such libraries.

Enabling Synthesis in Dye Chemistry Research

This compound is a crucial intermediate in the synthesis of acid dyes and fluorescent pigments. google.com Its application in this field is well-established, contributing to the production of a variety of colorants used in the textile and other industries.

A significant application of this compound is in the synthesis of the acid dye intermediate, 5-amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide. google.com This intermediate is in high demand globally, reflecting its importance in the production of a range of acid dyes. google.com The synthesis of this intermediate showcases the utility of this compound as a foundational molecule. The process typically involves the reaction of this compound with 2,4-dimethylaniline, followed by the reduction of the nitro group to an amino group.

The following table outlines the key reactants and the resulting intermediate in this synthesis:

| Reactant 1 | Reactant 2 | Product | Application of Product |

| This compound | 2,4-Dimethylaniline | 5-Nitro-2-chloro-N-(2,4-xylyl)-benzenesulfonamide | Intermediate for dye synthesis |

| 5-Nitro-2-chloro-N-(2,4-xylyl)-benzenesulfonamide | Reducing Agent | 5-Amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide | Key intermediate for acid dyes |

The resulting 5-amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide can then be diazotized and coupled with various naphthol or other aromatic derivatives to produce a wide spectrum of acid dyes. The chloro and sulfonyl groups play a role in the final properties of the dye, including its solubility, affinity for fibers, and color fastness.

Furthermore, this compound is also implicated in the synthesis of fluorescent pigments. google.com While the specific structures of these pigments are often proprietary, the initial reaction of the sulfonyl chloride with an appropriate chromophore or fluorophore-containing molecule is a common synthetic strategy. The electron-withdrawing nature of the nitro and chloro groups can influence the electronic properties of the resulting dye molecule, potentially enhancing its fluorescent characteristics.

Specialized Synthetic Methodologies Employing this compound

Based on the available research, there is insufficient information to provide a detailed and scientifically accurate account of the use of this compound in the following specialized synthetic methodologies:

Electrochemically Mediated Sulfonylation Strategies

Therefore, to adhere to the strict requirement of focusing solely on the specified compound and the provided outline, these subsections will not be elaborated upon.

Computational and Theoretical Insights into 5 Chloro 2 Nitrobenzenesulfonyl Chloride Chemistry

Quantum Chemical Investigations of Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 5-Chloro-2-nitrobenzenesulfonyl chloride. While direct computational studies on this specific molecule are not extensively available in the public domain, valuable insights can be drawn from studies on closely related nitro-substituted benzenesulfonyl chlorides.

Theoretical calculations on isomers such as 2-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride reveal the profound impact of the nitro group's position on the molecule's electronic structure. acs.orgnih.gov For 2-nitrobenzenesulfonyl chloride, the precursor structure to the title compound, the electron-withdrawing nature of the nitro group significantly influences the electron distribution across the aromatic ring and the sulfonyl chloride moiety.

The reactivity of benzenesulfonyl chlorides is largely dictated by the electrophilicity of the sulfur atom and the stability of the leaving group. The presence of two strong electron-withdrawing groups, the 2-nitro and 5-chloro substituents, in this compound is expected to render the sulfur atom highly electrophilic. This heightened electrophilicity makes the compound particularly susceptible to nucleophilic attack.

Molecular orbital theory provides a deeper understanding of this reactivity. The lowest unoccupied molecular orbital (LUMO) is a key indicator of where a nucleophile will attack. In nitro-substituted benzenesulfonyl chlorides, the LUMO is typically a π* orbital associated with the aromatic ring and the nitro group. acs.org However, the crucial orbital for the S-Cl bond cleavage is the σ* orbital. The energy and accessibility of this σ* orbital are pivotal in determining the reaction pathway. For instance, in the electrochemical reduction of 2-nitrobenzenesulfonyl chloride, the process is described as a "sticky" dissociative mechanism where the electron transfer and the S-Cl bond cleavage are concerted. acs.org This is attributed to the overlap between the π* and σ* orbitals, which is facilitated by the ortho positioning of the nitro group. acs.org The addition of a chloro group at the 5-position is anticipated to further lower the energy of these orbitals, thereby enhancing the compound's reactivity towards nucleophiles.

Interactive Table: Calculated S-Cl Bond Lengths in Nitrobenzenesulfonyl Chlorides and Their Radical Anions. This table is based on data from a study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides and illustrates the significant elongation of the S-Cl bond upon one-electron reduction, indicating a weakening of the bond and a predisposition to cleavage.

| Compound | Neutral S-Cl Bond Length (Å) | Radical Anion S-Cl Bond Length (Å) |

| 2-nitrobenzenesulfonyl chloride | 2.11 | 2.89 |

| 4-nitrobenzenesulfonyl chloride | 2.12 | 2.90 |

Data sourced from theoretical calculations at the B3LYP/6-311G++(2d,p) level. nih.gov

Molecular Modeling and Simulation of Reaction Mechanisms

The reactions of sulfonyl chlorides, including this compound, are of significant interest in organic synthesis. Molecular modeling and simulation are pivotal in mapping out the potential energy surfaces of these reactions, identifying transition states, and elucidating the step-by-step mechanisms.

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a well-studied reaction class. acs.orgnih.govmdpi.com These reactions can, in principle, proceed through different mechanisms, including a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. nih.gov For the majority of arenesulfonyl chlorides, the concerted SN2 mechanism is favored. acs.orgnih.gov

A computational study on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, which serves as a model for SN2 reactions at the sulfur center, provided strong evidence for a single transition state, consistent with the SN2 mechanism. nih.gov The transition state is characterized by a trigonal bipyramidal geometry around the sulfur atom, with the incoming and outgoing chloride ions in axial positions. nih.govmdpi.com

For this compound, its reaction with a nucleophile (Nu-) would be expected to follow this SN2 pathway. The reaction can be visualized as follows:

Approach of the Nucleophile: The nucleophile approaches the electrophilic sulfur atom from the side opposite to the chlorine atom.

Formation of the Transition State: A trigonal bipyramidal transition state is formed where the sulfur atom is transiently pentacoordinate. The incoming nucleophile and the leaving chloride are in the axial positions, and the two oxygen atoms and the benzene (B151609) ring are in the equatorial positions.

Departure of the Leaving Group: The S-Cl bond breaks, and the chloride ion departs, leading to the formation of the substituted product with an inversion of configuration at the sulfur center.

The presence of the electron-withdrawing nitro and chloro groups in this compound is expected to stabilize the electron-rich transition state, thereby accelerating the rate of nucleophilic substitution. nih.gov This is supported by Hammett plot analyses for the chloride exchange reaction in substituted arenesulfonyl chlorides, which show a positive ρ-value, indicating that electron-withdrawing substituents enhance the reaction rate. nih.gov

Predictive Studies on Substituent Effects on Electronic Structure and Reactivity

The electronic structure and, consequently, the reactivity of this compound are a direct result of the combined effects of its substituents: the sulfonyl chloride group, the nitro group, and the chlorine atom. Predictive studies, often based on empirical correlations like the Hammett equation and supported by quantum chemical calculations, allow for a systematic understanding of these effects. nih.govlibretexts.org

Both the nitro group and the chlorine atom are electron-withdrawing substituents. Their effects can be broken down into inductive and resonance effects:

Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Both chlorine and the nitro group exert a strong -I effect due to their high electronegativity. libretexts.org The sulfonyl chloride group is also strongly electron-withdrawing inductively.

In the context of this compound, the primary reaction site for many applications is the sulfonyl chloride group. The reactivity of this group is enhanced by the electron-withdrawing nature of the other substituents. The 2-nitro and 5-chloro groups work in concert to reduce the electron density on the benzene ring and, by extension, on the sulfur atom, making it more susceptible to nucleophilic attack.

Theoretical studies on nitro-substituted benzenesulfonyl chlorides have shown that the position of the nitro group significantly impacts the stability of intermediates and transition states. acs.org A nitro group at the ortho or para position can effectively stabilize a negative charge through resonance, which is crucial in the transition state of nucleophilic substitution reactions. acs.org In this compound, the 2-nitro group is ideally positioned to exert its -R effect, stabilizing the transition state. The 5-chloro group, being meta to the sulfonyl chloride group, primarily exerts its strong -I effect, further increasing the electrophilicity of the sulfur center.

Interactive Table: Hammett Substituent Constants (σp) for Relevant Groups. This table provides the Hammett constants for para substituents, which quantify the electron-donating or electron-withdrawing nature of a group. A positive value indicates an electron-withdrawing group.

| Substituent | Hammett Constant (σp) |

| -NO2 | 0.78 |

| -Cl | 0.23 |

| -SO2Cl | ~0.93 (estimated) |

| -H | 0.00 |

These values illustrate the strong electron-withdrawing character of the substituents present in this compound.

Future Research Trajectories and Emerging Paradigms in 5 Chloro 2 Nitrobenzenesulfonyl Chloride Research

Development of Innovative Catalytic Transformations

Future research is poised to expand the synthetic utility of 5-Chloro-2-nitrobenzenesulfonyl chloride through the development of novel catalytic transformations. While traditionally used in nucleophilic substitution reactions, its electronically distinct aromatic core presents opportunities for catalytic cross-coupling reactions. The presence of a chloro-substituent suggests potential for palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in

Research in this area would focus on designing catalyst systems, often involving palladium complexes with specialized ligands like N-heterocyclic carbenes (NHCs), that can activate the C-Cl bond for oxidative addition. chemrxiv.org Such advancements would enable the direct functionalization of the benzenoid ring, transforming this compound from a simple sulfonylating agent into a versatile scaffold for constructing complex molecular architectures. Furthermore, catalytic methods for the reductive arylation of the nitro group using chloroarenes represent another frontier, potentially offering new pathways to valuable diarylamine products under specific reducing conditions enabled by palladium catalysts. chemrxiv.org

Advancement of Sustainable Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the synthesis and application of industrial chemicals, and this compound is no exception. sabangcollege.ac.inresearchgate.net A significant advancement has been the development of a greener synthetic method that replaces hazardous reagents like thionyl chloride or chlorosulfonic acid with bis(trichloromethyl)carbonate (BTC). google.comgoogle.com This process, which converts 5-nitro-2-chlorobenzenesulfonic acid into the target sulfonyl chloride, offers numerous advantages, including enhanced safety, reduced waste, high yields, and easier product purification. google.com This aligns with core green chemistry principles such as waste prevention and the use of less hazardous chemical syntheses. chemijournal.com

Future research will likely focus on further optimizing these processes by exploring alternative, safer solvents, reducing energy consumption through microwave or ultrasonic irradiation, and developing recyclable catalysts. sabangcollege.ac.in The goal is to minimize the environmental footprint associated with the compound's lifecycle, from its synthesis to its application in various industries. acs.org

Below is a data table comparing a green synthesis methodology with traditional approaches for producing this compound, based on reported findings. google.com

| Parameter | Green Method (BTC) | Traditional Method (e.g., Thionyl Chloride) |

| Primary Reagent | Bis(trichloromethyl)carbonate | Thionyl Chloride / Chlorosulfonic Acid |

| Safety Profile | Safer handling and transport | Toxic and corrosive reagents |

| Yield | Up to 93.5% | Often lower; can be around 55% |

| Purity (Post-recrystallization) | Up to 99.1% | Requires extensive purification |

| Waste Generation | Reduced waste, less hazardous byproducts | Generates significant acidic and toxic waste |

| Process Complexity | Simpler post-reaction workup | More complex purification steps |

Comprehensive Mechanistic Elucidation for Complex Reaction Systems

A deeper understanding of the reaction mechanisms involving this compound is critical for optimizing existing processes and designing new transformations. Electrochemical studies on related nitro-substituted benzenesulfonyl chlorides have provided significant insights into their reduction mechanisms. cdnsciencepub.com These studies reveal that the position of the nitro group profoundly influences the electron transfer pathway. For ortho-nitro isomers, like this compound, the reduction tends to follow a "sticky" dissociative mechanism where the electron transfer and the cleavage of the sulfur-chlorine bond are concerted. cdnsciencepub.com

Crucially, the steric hindrance from the ortho-nitro group prevents a subsequent autocatalytic reaction pathway that is observed with meta- and para-substituted isomers. This autocatalysis involves the reaction of the initially formed sulfinate anion with the parent sulfonyl chloride to produce a diaryl disulfone, which is more easily reduced. The absence of this pathway in the ortho-isomer is a key mechanistic feature. cdnsciencepub.com

Future mechanistic studies should employ a combination of kinetic analysis, spectroscopy, and computational modeling to investigate other complex reactions, such as its catalytic transformations or its role in the formation of sulfonamide-based drugs. acs.org This will enable precise control over reaction outcomes and the suppression of unwanted side reactions.

The table below summarizes the different electrochemical reduction mechanisms based on the position of the nitro substituent. cdnsciencepub.com

| Substituent Position | Electron Transfer Mechanism | Autocatalytic Disulfone Formation |

| ortho (e.g., 2-nitro) | Concerted ("Sticky" Dissociative) | No (due to steric hindrance) |

| meta (e.g., 3-nitro) | Stepwise (forms radical anion) | Yes |

| para (e.g., 4-nitro) | Concerted ("Sticky" Dissociative) | Yes |

Design and Synthesis of Next-Generation Reagents from the 5-Chloro-2-nitrobenzenesulfonyl Framework

The 5-Chloro-2-nitrobenzenesulfonyl framework serves as a valuable starting point for the design and synthesis of next-generation reagents with tailored functionalities. The 2-nitrophenylsulfonyl (nosyl) group and its derivatives are well-established as protecting groups for amines in multi-step organic synthesis, prized for their stability and specific deprotection conditions. researchgate.net By modifying the substituents on the aromatic ring of this compound, it is possible to create a new portfolio of "nosyl-type" reagents with fine-tuned electronic properties, leading to altered reactivity and cleavage conditions.

Furthermore, the scaffold is a key building block in the synthesis of compounds with significant biological activity. For instance, it is a precursor for various sulfonamides that have been investigated for applications in medicine and agrochemicals. acs.orgchemicalbook.com Future research will focus on using this framework to construct novel molecular probes, inhibitors for biological targets like the NLRP3 inflammasome, or new classes of ligands for catalysis. nih.gov The inherent reactivity of the sulfonyl chloride group, combined with the potential for functionalization at the chloro and nitro positions, provides a rich platform for innovation in synthetic and medicinal chemistry.

Q & A

Q. What are the common laboratory-scale synthesis methods for 5-Chloro-2-nitrobenzenesulfonyl chloride, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. Key methods include:

- Thionyl Chloride Route : Reacting the precursor sulfonic acid with thionyl chloride (SOCl₂) in solvents like benzene or dichloromethane under reflux (4–12 hours). Catalysts such as N-methylacetamide or N,N-dimethylformamide (DMF) are used to accelerate the reaction. For example, heating at 50°C in dichloromethane with DMF yields a yellow solid after filtration and washing .

- Oxalyl Chloride Route : Using oxalyl chloride [(COCl)₂] with DMF in dichloromethane at 50°C. This method often produces orange to yellow solids, confirmed via NMR spectroscopy .

Critical Factors : Prolonged heating or excess chlorinating agents may introduce impurities (e.g., over-chlorinated byproducts). Solvent choice (polar vs. nonpolar) affects reaction kinetics and crystallization efficiency.

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Standard characterization techniques include:

- Spectroscopy :

- Elemental Analysis : Validates molecular composition (C, H, N, S, Cl) within ±0.3% deviation.

- Melting Point : Consistency with literature values (e.g., 34–36°C for analogous compounds) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-chlorination) during synthesis?

Methodological Answer: Side reactions arise from excessive chlorination or solvent interactions. Optimization strategies include:

- Temperature Control : Lower temperatures (0–20°C) reduce electrophilic substitution at unintended positions. For instance, thionyl chloride reactions at 0–20°C in dichloromethane minimize byproduct formation .

- Catalyst Stoichiometry : Limiting DMF to 1–2 mol% prevents over-activation of chlorinating agents.

- Stepwise Quenching : Gradual addition of ice-water during workup hydrolyzes unreacted SOCl₂, reducing acid-catalyzed decomposition .

- HPLC Monitoring : Tracking reaction progress via reverse-phase chromatography helps identify intermediates and adjust conditions dynamically.

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or IR data often stem from:

- Tautomerism or Conformational Isomerism : For example, sulfonamide derivatives may exhibit rotational barriers around the S–N bond, causing split peaks. Variable-temperature NMR can resolve this .

- Residual Solvent Peaks : Drying under high vacuum or using deuterated solvents eliminates interference.

- Byproduct Identification : LC-MS or high-resolution mass spectrometry (HRMS) detects trace impurities (e.g., sulfonic acid intermediates) that skew data .

Q. What strategies enable efficient use of this compound as an intermediate in sulfonamide synthesis?

Methodological Answer: The compound is a key precursor for sulfonamides via nucleophilic substitution:

- Amine Coupling : React with primary or secondary amines (e.g., benzylamine) in a biphasic system (dichloromethane/water) with Na₂CO₃ as a base. Yields range from 47–98% depending on amine nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chloride.

- Functionalization : Post-synthesis modifications (e.g., cyanation with NaCN in DMSO) introduce additional pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.